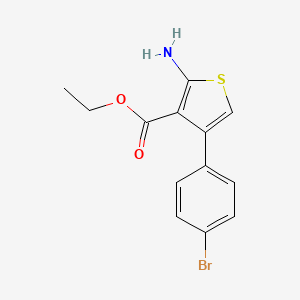

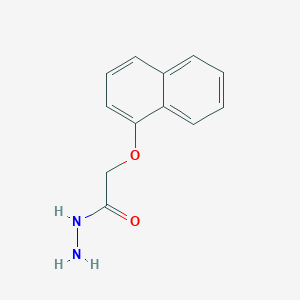

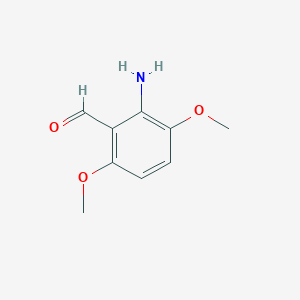

(R)-(4-benzylmorpholin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanol, the simplest of a long series of organic compounds called alcohols, consists of a methyl group (CH3) linked with a hydroxy group (OH). It was formerly produced by the destructive distillation of wood .

Synthesis Analysis

The production of methanol by thermal catalytic CO2 hydrogenation is the most promising technology for large-scale industrialization . The methanol yield is most sensitive to temperature followed by pressure, CO2/CO, and H2/(CO + CO2) molar ratios .Chemical Reactions Analysis

Methanol is industrially generated from non-renewable fossil fuel sources. Finding a sustainable and renewable way of generating methanol would be one of the key achievements .Physical And Chemical Properties Analysis

Methanol is a colourless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame. It is completely miscible in water .Scientific Research Applications

Chemical Kinase Inhibition

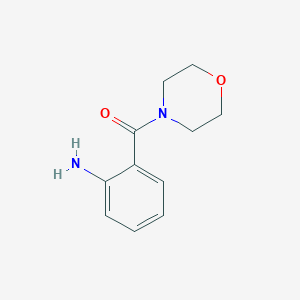

It has applications in kinase inhibition, which is a significant area in cancer research. Kinase inhibitors can halt or slow down the growth of cancer cells, and “®-(4-benzylmorpholin-2-yl)methanol” can be a precursor in synthesizing these inhibitors .

Molecular Modeling

The compound is also relevant in computational chemistry for molecular modeling. Programs like Amber and GROMACS use such molecules to simulate and visualize molecular dynamics, which helps in understanding interaction at the molecular level .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2R)-4-benzylmorpholin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNIKIMRIXHNFF-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353045 |

Source

|

| Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(4-benzylmorpholin-2-yl)methanol | |

CAS RN |

943442-96-4 |

Source

|

| Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)